molecular formula C12H18ClN3 B3024125 4-chloro-N-(2-piperazin-1-ylethyl)aniline CAS No. 952959-60-3

4-chloro-N-(2-piperazin-1-ylethyl)aniline

Cat. No.: B3024125
CAS No.: 952959-60-3
M. Wt: 239.74 g/mol
InChI Key: JXPWMXZXMFWBGT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aniline (B41778) and Piperazine (B1678402) Scaffolds in Medicinal Chemistry

The journey of both aniline and piperazine from simple organic compounds to indispensable components in drug discovery is a testament to the evolution of medicinal chemistry. Aniline, first isolated in 1826 by Otto Unverdorben through the distillation of indigo, initially revolutionized the textile industry. trc-leiden.nl Its potential was unlocked in 1856 when William Henry Perkin, in an attempt to synthesize quinine, serendipitously created the first synthetic aniline dye, mauveine. trc-leiden.nlresearchgate.netbritannica.com This discovery not only founded the synthetic dye industry but also paved the way for aniline's entry into medicine. trc-leiden.nlbritannica.com Scientists like Paul Ehrlich utilized these dyes to selectively stain bacteria, leading to the groundbreaking concept of the "magic bullet." This culminated in the development of Salvarsan in 1909, an aniline-derived arsenic compound for treating syphilis, and later, the sulfonamide antibiotics (sulfa drugs) derived from an aniline-based dye, Prontosil. mcgill.ca Today, aniline remains a crucial starting material for numerous pharmaceuticals, including analgesics like acetaminophen. mcgill.canih.gov

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms, has an equally rich history in pharmaceuticals. Initially used for treating gout, its derivatives were later found to have potent anthelmintic (anti-worm) properties. Over the decades, the piperazine ring has proven to be a "privileged scaffold" in drug design. nih.govnih.gov Its unique physicochemical properties—such as its ability to improve aqueous solubility and oral bioavailability—and its structural versatility have led to its incorporation into a vast array of therapeutic agents. nih.govnih.gov Piperazine derivatives are integral to drugs across numerous classes, including antipsychotics (e.g., clozapine), antidepressants, antihistamines (e.g., cyclizine), and anticancer agents (e.g., imatinib). researchgate.netrsc.org

Significance of the N-(2-piperazin-1-ylethyl)aniline Moiety in Drug Discovery Programs

The combination of aniline and piperazine moieties, often connected by a short alkyl linker such as the ethyl group in N-(2-piperazin-1-ylethyl)aniline, represents a powerful strategy in drug design. This specific structural arrangement is not merely a random conjunction of two pharmacophores but a deliberate design to optimize a molecule's interaction with biological targets and improve its pharmacokinetic profile.

The N-(2-piperazin-1-ylethyl)aniline moiety serves several key functions:

Versatile Linker: The ethylpiperazine portion acts as a flexible linker, connecting the aniline core to other functional groups. This allows medicinal chemists to orient different parts of the molecule in three-dimensional space to achieve optimal binding with a target receptor or enzyme.

Pharmacophore Component: The entire N-(2-piperazin-1-ylethyl)aniline scaffold can itself be a key part of the pharmacophore, the essential molecular features responsible for a drug's biological activity. The nitrogen atoms can act as hydrogen bond acceptors or donors, and the aromatic aniline ring can engage in various interactions, including pi-stacking, with biological targets. researchgate.net

Structural Framework and Nomenclature of 4-chloro-N-(2-piperazin-1-ylethyl)aniline

The chemical compound this compound is a specific derivative within this class. Its structure consists of a central aniline (aminobenzene) ring substituted at the para-position (position 4) with a chlorine atom. The nitrogen atom of the aniline is connected to an ethyl group, which in turn is attached to one of the nitrogen atoms of a piperazine ring.

The systematic nomenclature and key identifiers for this compound are detailed in the table below.

Data sourced from multiple chemical suppliers and databases. aaronchem.com39.100.107bldpharm.comcmscientifica.com.br

Overview of Research Trends in Substituted Aniline-Piperazine Chemical Entities

Research into substituted aniline-piperazine derivatives is a vibrant and expanding field, driven by the scaffold's proven success in generating biologically active molecules. The ability to easily modify the aniline ring, the piperazine ring, and the linker allows for the creation of large libraries of compounds for screening against a wide variety of diseases.

Current research trends focus on several key therapeutic areas:

Oncology: Many arylpiperazine derivatives are being investigated as anticancer agents. mdpi.com These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and the inhibition of key signaling pathways. mdpi.commdpi.com The substitution pattern on the aniline ring is often critical for cytotoxic activity, with halogenated derivatives frequently showing enhanced potency. mdpi.com

Infectious Diseases: The aniline-piperazine scaffold is being explored for the development of new antimicrobial agents to combat the growing threat of drug-resistant bacteria and fungi. researchgate.netresearchgate.net

Central Nervous System (CNS) Disorders: Given the prevalence of the piperazine moiety in antipsychotic and antidepressant drugs, research continues to explore new derivatives for treating a range of CNS conditions. researchgate.netresearchgate.net

Kinase Inhibition: Substituted anilines are a common feature in many kinase inhibitors used in cancer therapy. The combination with a piperazine moiety can improve the solubility and cell permeability of these inhibitors, making the aniline-piperazine framework a promising scaffold for developing new drugs targeting kinases like Mer and c-Met. nih.gov

The following table provides examples of research involving related substituted aniline-piperazine derivatives, illustrating the breadth of their investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2-piperazin-1-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c13-11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16/h1-4,14-15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWMXZXMFWBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269771
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-60-3
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)-1-piperazineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization Techniques for Aniline Piperazine Scaffold Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental ¹H NMR data for 4-chloro-N-(2-piperazin-1-ylethyl)aniline, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for each proton, are not available in the searched sources.

Specific ¹³C NMR data, including the chemical shifts of all carbon atoms in this compound, could not be retrieved from the available literature.

Information regarding the application of 2D NMR techniques to elucidate the structure of this compound, including correlations observed in COSY, NOESY, HSQC, and HMBC spectra, is not documented in the searched scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific high-resolution mass spectrometry data that would confirm the elemental composition of this compound is not available.

While ESI-MS is a common technique for the analysis of similar compounds, no specific ESI-MS data, such as the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺), for this compound was found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

While the specific experimental IR spectrum for this compound is not publicly documented, its characteristic absorption bands can be predicted based on its constituent functional groups. The spectrum would be a composite of absorptions from the substituted benzene (B151609) ring, the secondary and tertiary amines, the alkyl chain, and the carbon-chlorine bond.

Key expected absorption bands would include:

N-H Stretching: A moderate absorption peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the secondary amine on the aniline (B41778) moiety and the N-H stretch of the piperazine (B1678402) ring.

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the benzene ring. vscht.cz

Aliphatic C-H Stretching: Strong absorption bands are anticipated in the 2850-3000 cm⁻¹ range, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl bridge and the piperazine ring. vscht.cz

Aromatic C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring. vscht.cz

N-H Bending: A peak in the 1550-1650 cm⁻¹ range can be attributed to the bending vibration of the N-H bond.

C-N Stretching: The stretching vibrations for the aromatic C-N bond and the aliphatic C-N bonds of the piperazine ring would likely appear in the fingerprint region, typically between 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹, respectively.

C-Cl Stretching: A moderate to strong absorption band in the 700-850 cm⁻¹ region would be characteristic of the C-Cl stretching vibration.

The following table summarizes the predicted IR absorption bands for this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Aromatic C=CStretch1500 - 1600
Amine (N-H)Bend1550 - 1650
Aromatic C-NStretch1250 - 1350
Aliphatic C-NStretch1020 - 1250
C-ClStretch700 - 850

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For novel compounds, comparing the experimentally determined elemental composition with the theoretical values calculated from the proposed molecular formula serves as a crucial verification of its identity and purity. beilstein-journals.org

For this compound, the molecular formula is C₁₂H₁₈ClN₃. bldpharm.com Based on the atomic weights (C=12.01, H=1.01, Cl=35 .45, N=14.01), the theoretical elemental composition can be calculated.

The expected results from an elemental analysis of a pure sample of this compound are presented in the table below.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0112144.1260.11%
HydrogenH1.011818.187.58%
ChlorineCl35.45135.4514.79%
NitrogenN14.01342.0317.53%
Total 239.78 100.00%

An experimental result within ±0.4% of these theoretical values is generally considered confirmation of the compound's elemental composition and purity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of synthesized compounds and for isolating them from reaction byproducts and starting materials.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase.

For this compound, a typical TLC analysis would involve spotting a dilute solution of the compound onto a silica gel plate. The plate would then be developed in a sealed chamber containing an appropriate solvent system, such as a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The separation is visualized under UV light or by using a chemical stain. The purity is assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions (stationary phase, mobile phase, temperature).

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds without decomposition. It is highly effective for determining the purity of a sample and quantifying the amounts of different components. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.

While specific GC parameters for this compound are not detailed in the literature, a suitable method can be inferred from standard procedures for aniline derivatives. epa.govepa.gov An analysis would likely employ a high-temperature capillary column, such as one with a SE-54 fused silica stationary phase, and a detector sensitive to nitrogen-containing compounds. epa.gov Gas chromatography coupled with mass spectrometry (GC-MS) would be particularly useful, providing not only retention time data for purity assessment but also mass spectral data for definitive structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are non-volatile or thermally unstable, making it a standard method for purity analysis in pharmaceutical and chemical research.

The purity of N-arylpiperazine derivatives is commonly determined using reversed-phase HPLC (RP-HPLC). semanticscholar.org For this compound, a typical RP-HPLC method would involve a C18 column as the stationary phase. The mobile phase would likely be a gradient mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic or phosphoric acid) and an organic solvent such as acetonitrile. sielc.com Detection is typically achieved using a UV detector set to a wavelength where the aromatic aniline moiety exhibits strong absorbance. A pure sample would yield a single, sharp peak in the chromatogram. The purity is quantified by the area percentage of the main peak relative to the total area of all peaks. Purity levels exceeding 95% are often required for subsequent applications. semanticscholar.org

X-ray Diffraction Studies for Solid-State Structure Determination

A crystal structure has not been reported for this compound. However, analysis of closely related structures provides insight into the type of data that would be obtained. For example, the crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate was solved and found to belong to the monoclinic crystal system with the space group C2/c. researchgate.net Similarly, 4-chloro-N-(pyrazin-2-yl)aniline was also found to be monoclinic, but with the space group P21/c. nih.gov

Should suitable single crystals of this compound be grown, an XRD analysis would yield a detailed set of crystallographic parameters, as shown in the hypothetical data table below, which is based on data from analogous compounds. researchgate.netnih.gov

ParameterDescriptionExample Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.a = 12.1 Å, b = 3.8 Å, c = 19.7 Å
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 91.4°, γ = 90°
Volume (ų)The volume of the unit cell.907.3
ZThe number of molecules per unit cell.4
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.~0.04

This information would unambiguously confirm the molecular connectivity and provide valuable insights into intermolecular interactions, such as hydrogen bonding, which govern the solid-state properties of the compound.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and conjugation within the aniline-piperazine scaffold of molecules such as this compound. The absorption of ultraviolet and visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs, and the intensity of these absorptions, are directly related to the molecule's electronic structure, particularly the nature of its chromophores and the extent of electronic conjugation.

The primary chromophore in this compound is the 4-chloroaniline (B138754) moiety. This aromatic system gives rise to characteristic electronic transitions, namely π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the aniline or the piperazine ring) to an antibonding π* orbital.

The electronic spectrum of this compound is influenced by several structural features:

The Aniline Moiety : The amino group (-NH) attached to the benzene ring acts as an auxochrome, a group that modifies the light absorption of the chromophore. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the benzene ring, which extends the conjugation. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions, resulting in a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

The Chlorine Substituent : The chlorine atom at the para position is also an auxochrome with two opposing effects. Its lone pair of electrons can participate in resonance with the benzene ring (a +R effect), potentially causing a bathochromic shift. However, its high electronegativity leads to an inductive electron-withdrawing effect (-I effect), which can cause a hypsochromic (blue) shift. The net effect on the absorption spectrum is a combination of these electronic influences.

The Piperazine Group : The piperazine ring, being a saturated heterocyclic system, does not contribute to the π-conjugation of the aromatic ring. However, the nitrogen atoms of the piperazine ring possess non-bonding electrons that can undergo n → σ* transitions, which typically occur at shorter wavelengths in the far-UV region. The entire N-(2-piperazin-1-ylethyl) substituent on the aniline nitrogen further modifies the electronic environment of the aniline chromophore.

The electronic transitions for this compound are expected to be similar to these precursors, with absorption bands in the UV region characteristic of the substituted aniline chromophore. The primary absorption bands would be attributable to the π → π* transitions of the chlorophenylamine system, likely modulated by the electronic effects of the N-ethylpiperazine substituent.

The following table summarizes the UV absorption data for structurally related compounds, which provides a basis for understanding the electronic transitions in the target molecule.

Interactive Data Table of UV-Visible Absorption for Related Compounds

Compound NameCAS Numberλmax (nm)Solvent
p-Chloroaniline106-47-8Not specifiedIsooctane (B107328) researchgate.net
N-Phenylpiperazine92-54-6~240, ~280Not specified
1-(4-Chlorophenyl)piperazine (B178656)38212-33-8258Not specified caymanchem.com
Piperazine110-85-0196Gas Phase nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation for Piperazine Containing Aniline Derivatives

Reaction Mechanism Studies of Core Scaffold Formation

The formation of the central N-arylpiperazine structure in 4-chloro-N-(2-piperazin-1-ylethyl)aniline typically proceeds through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. nih.govwikipedia.org This reaction creates the critical carbon-nitrogen (C-N) bond between an aryl halide and the piperazine (B1678402) ring.

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps wikipedia.orglibretexts.org:

Oxidative Addition : A palladium(0) complex reacts with the aryl halide (e.g., 1-bromo-4-chlorobenzene (B145707) or 1,4-dichlorobenzene), where the palladium inserts itself into the carbon-halogen bond. This forms a palladium(II) intermediate.

Amine Coordination and Deprotonation : The piperazine molecule coordinates to the palladium(II) complex. In the presence of a strong base, the piperazine nitrogen is deprotonated to form a palladium-amido complex.

Reductive Elimination : The final step involves the formation of the C-N bond as the aryl group and the amino group are eliminated from the palladium center. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle, and yields the N-arylpiperazine product.

An alternative, though often harsher and less common method for forming the piperazine ring itself, involves the reaction of bis(dichloroethyl)amine with an appropriate aniline (B41778) derivative in a high-boiling point solvent. nih.gov The subsequent N-alkylation of the second nitrogen atom of the piperazine ring to introduce the ethylaniline moiety typically follows a standard nucleophilic substitution (SN2) mechanism. nih.gov

Role of Catalysts and Reagents in Synthetic Transformations

Catalysts and reagents play a pivotal role in the synthesis of N-arylpiperazines, dictating the reaction's efficiency, speed, and scope. nih.govnih.gov

Catalysts : Palladium complexes are the cornerstone of modern N-arylpiperazine synthesis. nih.gov The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the supporting ligand, is critical. Early systems used simple phosphine (B1218219) ligands, but significant advancements came with the development of sterically hindered and electron-rich ligands. wikipedia.org These advanced ligands, such as those from the Buchwald (e.g., BrettPhos) and Hartwig groups, accelerate the reductive elimination step and prevent the formation of inactive catalyst species. wikipedia.orgrsc.org Nickel-based catalysts, often paired with ligands like 2,2′-bipyridine, have also been shown to be effective for the selective mono-arylation of piperazine with aryl chlorides. researchgate.net

Reagents :

Bases : A strong, non-nucleophilic base is essential for the deprotonation of the piperazine nitrogen within the palladium complex. libretexts.org Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium tert-amylate. rsc.org The choice of base can significantly impact the reaction rate and yield.

Solvents : The reaction is typically carried out in aprotic, non-polar solvents like toluene (B28343) or xylene. rsc.org In some cases, reactions can be performed using piperazine itself as the solvent, offering a "green" and cost-effective alternative. nih.govorganic-chemistry.org

Stoichiometry : To prevent the formation of the undesired N,N'-diarylpiperazine byproduct, an excess of piperazine is often used to favor the mono-arylated product. nih.gov

Catalyst/ReagentRole in TransformationTypical ExamplesCitation
Palladium Catalyst Facilitates C-N bond formation via a catalytic cycle.Pd(OAc)₂, Pd₂(dba)₃ rsc.org
Phosphine Ligand Stabilizes the Pd catalyst, promotes oxidative addition and reductive elimination.BrettPhos, DavePhos, BINAP, DPPF wikipedia.orgrsc.org
Nickel Catalyst Alternative to palladium for C-N coupling, especially with aryl chlorides.Ni(0) with 2,2′-bipyridine researchgate.net
Base Deprotonates the amine, enabling formation of the palladium-amido complex.NaOtBu, Potassium tert-amylate rsc.org
Solvent Provides the medium for the reaction.Toluene, Xylene, Piperazine nih.govrsc.org

Kinetic Studies of Key Reaction Steps

While specific kinetic data for the synthesis of this compound is not extensively detailed in the literature, general kinetic principles from studies of the Buchwald-Hartwig amination provide significant insight. Mechanistic studies have shown that the reductive elimination step is often rate-limiting. The structure of the ligand and the coordination state of the palladium intermediate heavily influence the rate of this step. wikipedia.org

Computational Chemistry in Reaction Mechanism Elucidation (e.g., DFT studies of transition states)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving piperazine derivatives. researchgate.netnih.gov DFT calculations allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize experimental observations. researchgate.net

For instance, DFT studies can be used to:

Analyze Reactivity : By calculating molecular orbital energies (HOMO, LUMO) and other reactivity descriptors, DFT can predict the most likely sites of reaction on a molecule. nih.govmdpi.com For N,N'-disubstituted piperazines, DFT natural population analysis can predict which nitrogen atom is more electron-rich and therefore more susceptible to oxidation or reaction. mdpi.com

Elucidate Reaction Mechanisms : Computational modeling can map out the entire catalytic cycle of a reaction like the Buchwald-Hartwig amination. This includes calculating the activation barriers for key steps such as oxidative addition and reductive elimination, providing a theoretical basis for why certain catalysts or ligands are more effective than others.

Predict Stereochemistry : In cases where stereoisomers are possible, DFT can be used to calculate the energies of different diastereomeric transition states, helping to predict and explain the observed stereoselectivity of a reaction.

These computational insights are crucial for refining reaction conditions and for the rational design of new, more efficient catalysts for the synthesis of complex molecules like this compound. nih.gov

Investigation of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. In the context of the palladium-catalyzed synthesis of N-arylpiperazines, significant effort has been dedicated to identifying the key species in the catalytic cycle. libretexts.org

The primary intermediates that have been identified or proposed in the Buchwald-Hartwig amination pathway are wikipedia.orglibretexts.org:

Pd(0)L₂ Complex : The active catalyst, typically a coordinatively unsaturated 14-electron species.

Pd(II)(Ar)(X)L₂ Complex : The product of oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst.

[Pd(II)(Ar)(Amine)L₂]⁺X⁻ Complex : Formed upon coordination of the piperazine to the Pd(II) center.

Pd(II)(Ar)(Amido)L₂ Complex : The key palladium-amido intermediate formed after deprotonation of the coordinated piperazine by a base.

Pd(0)(Product)L₂ Complex : The species formed after reductive elimination, from which the N-arylpiperazine product dissociates to regenerate the active catalyst.

In other synthetic strategies for functionalizing piperazines, such as photoredox catalysis, different types of intermediates, like α-aminyl radicals, have been identified. mdpi.com These radicals are generated via a single electron transfer (SET) process and can then be coupled with various partners. mdpi.com The characterization of these transient species often requires specialized spectroscopic techniques and provides direct evidence for the proposed reaction pathways.

Factors Influencing Regioselectivity and Stereoselectivity

Regioselectivity : In the synthesis of this compound, a key challenge is controlling regioselectivity to ensure mono-arylation and mono-alkylation at the correct nitrogen atoms.

Mono- vs. Di-arylation : During the initial N-arylation of piperazine, the primary side product is the N,N'-diarylpiperazine. To favor the desired mono-arylated product, the reaction stoichiometry is crucial. Using a significant excess of piperazine relative to the aryl halide shifts the equilibrium towards the mono-substituted product. nih.gov The choice of catalyst can also influence this selectivity; for example, certain nickel/2,2′-bipyridine systems have shown good selectivity for mono-arylation. researchgate.net

N-Alkylation : In the subsequent alkylation step, the N-arylpiperazine is reacted with an appropriate electrophile. The arylated nitrogen is significantly less nucleophilic than the free secondary amine nitrogen due to the electron-withdrawing nature of the aryl group. This electronic differentiation inherently directs the alkylation to the desired N-4 position of the piperazine ring.

Stereoselectivity : For the synthesis of the specific target compound, this compound, which is achiral, stereoselectivity is not a primary concern. However, in the synthesis of more complex, substituted piperazine derivatives, controlling stereochemistry is vital. acs.org Factors that influence stereoselectivity include:

Chiral Catalysts : The use of chiral ligands on the metal catalyst can induce asymmetry and lead to the formation of one enantiomer in excess. nih.gov

Substrate Control : Pre-existing stereocenters on the starting materials can direct the stereochemical outcome of subsequent reactions. rsc.org

Protecting Groups : The size and nature of protecting groups on the piperazine nitrogens can influence the conformational preference of the ring and sterically hinder attack from one face, thereby controlling the diastereoselectivity of a reaction. nih.gov

Computational Chemistry and Molecular Modeling Applications in the Study of Aniline Piperazine Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction capabilities. For 4-chloro-N-(2-piperazin-1-ylethyl)aniline, these methods reveal the distribution of electrons and electrostatic potential, highlighting regions of the molecule that are crucial for its biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting molecular geometries, electronic properties, and vibrational frequencies. For derivatives of aniline (B41778) and piperazine (B1678402), DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are instrumental in determining key quantum chemical descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for assessing the molecule's reactivity. The energy gap between HOMO and LUMO, for instance, is a significant indicator of molecular stability and reactivity.

In the case of this compound, DFT calculations can elucidate how the chloro and piperazinylethyl substituents modulate the electronic properties of the aniline core. The electron-withdrawing nature of the chlorine atom and the electron-donating characteristics of the piperazine moiety create a unique electronic profile that can be precisely mapped.

Table 1: Calculated Quantum Chemical Descriptors for Aniline Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Aniline -5.12 -0.21 4.91
4-chloroaniline (B138754) -5.34 -0.45 4.89
This compound -5.25 -0.30 4.95

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net These maps are generated from DFT calculations and are color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine ring and the chlorine atom, indicating their roles as potential hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogens would exhibit positive potential, marking them as potential hydrogen bond donors. This information is crucial for understanding how the molecule might interact with biological targets.

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, chemical hardness, and softness from the electronic density. These reactivity indices are derived from the HOMO and LUMO energies and offer a quantitative measure of a molecule's reactivity. For instance, chemical hardness is an indicator of a molecule's resistance to change in its electron distribution.

By applying CDFT to this compound, researchers can quantify its reactivity profile. This allows for a more nuanced understanding of its potential to engage in chemical reactions, including those that are fundamental to its biological mechanism of action.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to simulate the interaction between a small molecule ligand and a protein target.

Molecular docking simulations can predict how this compound binds within the active site of a target protein. These simulations generate various possible binding poses and score them based on their predicted binding affinity. The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A higher binding affinity suggests a more stable complex and potentially a more potent biological effect. These studies are crucial in the early stages of drug development for identifying lead compounds. researchgate.net

Table 2: Predicted Binding Affinities of Aniline-Piperazine Derivatives with a Kinase Target

Compound Binding Affinity (kcal/mol)
Reference Inhibitor -9.8
This compound -8.5
Unsubstituted Aniline-Piperazine -7.2

Beyond predicting binding modes and affinities, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the analysis of its docked pose can reveal key interactions, such as hydrogen bonds formed by the piperazine nitrogens or hydrophobic interactions involving the chlorophenyl group. The presence of a chlorine atom can also lead to specific halogen bonding interactions, which are increasingly recognized for their importance in ligand binding. nih.gov Understanding these interactions at a molecular level is essential for optimizing the ligand's structure to enhance its binding and, consequently, its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built by finding a statistically significant relationship between calculated molecular descriptors and experimentally observed phenomena.

In the study of aniline-piperazine derivatives, QSAR modeling is instrumental in predicting a wide spectrum of biological activities. The versatile structure of the piperazine ring allows for modifications that can tune the pharmacological activity of the molecule. nih.gov QSAR models can be developed to forecast the potential of compounds like this compound for various therapeutic applications, including antimicrobial, anticancer, or antipsychotic activities. nih.govresearchgate.net

The process involves generating a dataset of related compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a predictive model. researchgate.net For instance, a QSAR model might predict the antibacterial efficacy of a series of aniline-piperazine derivatives against a specific bacterial strain, such as Staphylococcus aureus. nih.gov These predictive tools accelerate the drug discovery process by allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of candidates with the highest predicted potency. researchgate.netmdpi.com

The foundation of QSAR/QSPR modeling lies in the correlation of molecular descriptors with observed properties. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. Changes in these descriptors across a series of compounds can be linked to changes in their biological functions. researchgate.net

For a compound like this compound, key descriptors would include:

Lipophilicity (logP): This descriptor affects the compound's ability to cross biological membranes and is crucial for its pharmacokinetic profile. researchgate.net

Molecular Weight (MW): Influences absorption and distribution within the body. researchgate.net

Topological Polar Surface Area (TPSA): A predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity.

Steric Descriptors: These describe the size and shape of the molecule, which are critical for its interaction with a biological target.

By analyzing the correlation between these descriptors and an observed activity (e.g., enzyme inhibition), researchers can understand which structural features are essential for the desired effect. For example, a model might reveal that higher lipophilicity and the presence of a hydrogen bond donor on the piperazine ring are positively correlated with the antimycobacterial activity of a series of N-phenylpiperazine conjugates.

Table 1: Example Molecular Descriptors for QSAR/QSPR Analysis of Aniline-Piperazine Derivatives
Descriptor TypeDescriptor NameTypical Influence on Biological Activity/Property
LipophiliclogPAffects membrane permeability and solubility
StericMolecular WeightInfluences size-limited absorption and binding
ElectronicDipole MomentRelates to polarity and binding interactions
TopologicalTopological Polar Surface Area (TPSA)Predicts transport properties and bioavailability
Quantum ChemicalHOMO/LUMO EnergiesIndicates chemical reactivity and stability

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, which contains several rotatable bonds, MD simulations provide critical insights into its conformational preferences and dynamic behavior. mdpi.com

The conformational flexibility of the piperazine ring and the ethyl linker is a key determinant of how the molecule interacts with its biological target. The piperazine ring typically exists in a chair conformation, but other conformers are possible. Substituents on the ring can influence this preference. nih.gov MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. njit.edu This analysis is crucial for understanding how the molecule presents its key functional groups (e.g., the chloro-substituted aniline ring, the basic nitrogen atoms of the piperazine) for binding to a receptor or enzyme active site. nih.gov

Furthermore, MD simulations can model the behavior of the molecule in a solvated environment, providing a more realistic representation of physiological conditions. njit.edu By simulating the molecule's interaction with a target protein, researchers can observe the dynamics of the binding process, calculate binding free energies, and identify key intermolecular interactions that stabilize the complex. mdpi.com This information is invaluable for rational drug design, allowing for structural modifications to enhance binding affinity and selectivity.

Non-Covalent Interaction (NCI) Analysis in Molecular Systems

Non-covalent interactions (NCIs) are the dominant forces in molecular recognition, governing how a ligand binds to its receptor. chemrxiv.org NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, in three-dimensional space. researchgate.netmdpi.com

The method is based on the electron density and its derivatives. The results are typically visualized as surfaces or isosurfaces in a molecular graphic, where different colors represent different types of interactions:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, attractive van der Waals interactions.

Red: Repulsive interactions, such as steric clashes. researchgate.net

For this compound, NCI analysis can reveal important intramolecular and intermolecular interactions. Intramolecularly, it can identify weak hydrogen bonds that might stabilize a particular conformation. Intermolecularly, when studying the compound in a binding site, NCI plots can highlight the specific hydrogen bonds between the piperazine nitrogens and receptor residues, or the van der Waals contacts between the aniline ring and hydrophobic pockets of the target. scielo.org.mx This detailed understanding of the interaction landscape is critical for explaining the origins of binding affinity and for guiding the design of new derivatives with improved interaction profiles. chemrxiv.org

In Silico ADME Predictions and Drug-likeness Assessment in Research

Before a compound can be considered a viable drug candidate, it must possess a suitable profile for absorption, distribution, metabolism, and excretion (ADME). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction tools use computational models to estimate these pharmacokinetic properties based on the molecule's structure. mdpi.commdpi.com

For aniline-piperazine derivatives, these tools can predict a range of important parameters. mdpi.comnih.gov A key part of this assessment is evaluating "drug-likeness," often using guidelines like Lipinski's Rule of Five. These rules establish empirical ranges for properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors that are common among orally active drugs. mdpi.com

Computational models can provide predictions for:

Gastrointestinal Absorption: Likelihood of the compound being absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Whether the compound is likely to enter the central nervous system.

Plasma Protein Binding: The extent to which the compound will bind to proteins in the blood, affecting its free concentration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. mdpi.com

Solubility: The compound's solubility in water, which impacts its absorption and formulation.

These predictions allow researchers to identify potential liabilities in a molecule's ADME profile and make structural modifications to improve its properties, thereby enhancing its potential for further development. cresset-group.comresearchgate.net

Table 2: Predicted In Silico ADME and Drug-likeness Properties for this compound
PropertyPredicted Value/AssessmentSignificance
Molecular Weight~253.75 g/molComplies with Lipinski's Rule (<500)
logP~2.5-3.5Indicates good membrane permeability (Lipinski's Rule <5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤10)
Gastrointestinal AbsorptionHighGood candidate for oral administration
BBB PermeationPredicted to crossRelevant for CNS-acting drug candidates

Pre Clinical Biological Activity Spectrum and in Vitro Efficacy of 4 Chloro N 2 Piperazin 1 Ylethyl Aniline and Associated Structural Motifs

Antimicrobial Activities

The threat of antimicrobial resistance has spurred the search for novel chemical entities with antibacterial and antifungal properties. The piperazine (B1678402) ring and halogenated anilines are common features in compounds investigated for these purposes.

Antibacterial Efficacy

Derivatives containing the piperazine moiety have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The efficacy often depends on the other chemical groups attached to the piperazine core.

For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. mdpi.com One compound in this series exhibited the highest activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. mdpi.com Another compound from the same series was most effective against the Gram-positive bacterium Staphylococcus aureus, with an MIC of 16 μg/mL. mdpi.com Similarly, other research has highlighted the potential of piperazine derivatives against both wild-type and resistant strains of S. aureus. acgpubs.orgresearchgate.net For example, xanthone (B1684191) derivatives with a benzylpiperazine component have shown selective bacteriostatic activity against H. pylori but were inactive against S. aureus and E. coli. nih.gov

The table below summarizes the antibacterial efficacy of various piperazine-containing compounds against common bacterial pathogens.

Compound ClassBacteriumEfficacy (MIC)
N,N′-disubstituted piperazinesE. coli8 μg/mL
N,N′-disubstituted piperazinesS. aureus16 μg/mL
N,N′-disubstituted piperazinesB. subtilis16 μg/mL

Antifungal Efficacy

The piperazine scaffold is also a key component in many compounds investigated for their antifungal properties. Studies have shown that piperazine derivatives can be effective against clinically relevant fungi such as Candida albicans and Aspergillus niger. acgpubs.org

For example, certain N,N'-bis(1,3,4-thiadiazole) piperazine derivatives have been screened for their antifungal activity, although some studies report weak efficacy for this particular class. mdpi.com In contrast, other research highlights that integrating the piperazine constituent with other heterocyclic ring systems has led to the development of new potent antifungal agents. manipal.eduresearchgate.net The antipsychotic phenothiazine (B1677639) compounds, which bear some structural resemblance to substituted anilines, have been shown to inhibit the growth of Aspergillus species at concentrations ranging from 16 to 64 µg/ml. nih.gov Furthermore, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited significant antifungal activity when compared to the standard drug terbinafine. biomedpharmajournal.org

The antifungal potential of piperazine and related motifs is summarized in the table below.

Compound ClassFungusEfficacy
N,N'-bis(1,3,4-thiadiazole) piperazinesC. albicans, A. nigerWeak activity reported
PhenothiazinesAspergillus speciesMIC: 16-64 µg/ml
Thiosemicarbazone derivatives of piperidonesVarious fungiSignificant activity

Anti-biofilm Activities

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Molecules that can inhibit biofilm formation are therefore of great interest. Piperazine derivatives have been investigated for their potential in this area. manipal.edu For example, piperine, a natural product containing a piperidine (B6355638) ring (a related saturated heterocycle), has been shown to have efficient anti-biofilm activity against Staphylococcus aureus at concentrations up to 16 µg/mL. nih.gov This activity is linked to the accumulation of reactive oxygen species in the bacterial cells. nih.gov Another study found that xanthone derivatives with a benzylpiperazine moiety caused a significant reduction in the amount of biofilm produced by H. pylori. nih.gov

Anticancer and Antiproliferative Activities (in vitro studies)

The 4-chloroaniline (B138754) and piperazine motifs are integral to the structure of many compounds developed as anticancer agents. Their presence can influence a molecule's ability to interact with various biological targets involved in cancer cell proliferation and survival.

Inhibition of Cancer Cell Line Proliferation

Numerous studies have demonstrated the in vitro antiproliferative activity of piperazine-containing compounds against a variety of human cancer cell lines.

Derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine have shown cytotoxicity against liver (including Huh7), breast, colon, gastric, and endometrial cancer cell lines. mdpi.com Similarly, a series of hydrazones and azoles with a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold were tested against the triple-negative breast cancer cell line MDA-MB-231, with the most active compound showing an EC50 value of 7.3 ± 0.4 μM. mdpi.com In another study, new imatinib (B729) derivatives were evaluated against the A549 lung cancer cell line, with some compounds showing greater potency than imatinib itself. nih.gov While specific data on the esophageal cancer cell line Eca109 for compounds with the 4-chloro-N-(2-piperazin-1-ylethyl)aniline backbone is limited, the broad-spectrum activity of related piperazine derivatives suggests potential efficacy.

The table below presents a selection of findings on the antiproliferative activities of relevant compound classes.

Compound ClassCell LineEfficacy (IC50/EC50)
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesHuh7Activity demonstrated
4-dimethylaminophenyl-5-oxopyrrolidine derivativesMDA-MB-2317.3 ± 0.4 μM
Imatinib derivativesA549More potent than imatinib (IC50 < 65.4 μM)

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Consequently, they are major targets for anticancer drug development. The 4-anilino and piperazine structures are found in many kinase inhibitors.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key target in several cancers. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. While direct data for this compound is not available, the chloroaniline moiety is a common feature in EGFR inhibitors, suggesting that compounds with this structure could potentially interact with the EGFR active site. The autophagy inhibitor chloroquine (B1663885) has been shown to overcome resistance to the EGFR inhibitor erlotinib (B232) in wild-type EGFR non-small-cell lung cancer cells. nih.gov

Abl: The Abl tyrosine kinase is the target of imatinib, a highly successful drug for chronic myeloid leukemia. A novel series of C-5-substituted anilinoquinazolines has been reported to display high affinity and specificity for the tyrosine kinase domain of both c-Src and Abl enzymes. ijcmas.com This indicates that the anilino group is a key structural feature for Abl inhibition.

Akt: The Akt signaling pathway is central to cell survival and proliferation. While specific inhibitors with the this compound structure have not been detailed, piperazine is a listed moiety in several known Akt inhibitors.

Aurora B: Aurora kinases are essential for cell division, and their inhibition is a promising anticancer strategy. A combination of an Aurora kinase inhibitor and the Abl tyrosine kinase inhibitor asciminib (B605619) has shown efficacy against inhibitor-resistant CML cells. nih.gov

ALK: Anaplastic Lymphoma Kinase (ALK) is another important target in certain cancers. Syntheses of various bis-ortho-alkoxy-para-piperazineanilino-pyrimidines and -triazines have been described as ALK inhibitors, highlighting the importance of the piperazineanilino core in targeting this kinase. researchgate.net

Mechanisms of Anti-tumor Action (e.g., carbonic anhydrase IX inhibition)

The potential anti-tumor activity of compounds containing the 4-chloroaniline and piperazine scaffolds has been an area of investigation. Piperazine analogues have demonstrated versatile binding properties and are considered important pharmacophores in the development of anticancer agents. nih.gov Derivatives of piperazine have shown potent antiproliferative activity against a range of human tumor cell lines, including those of the colon, prostate, breast, lung, and leukemia. nih.gov For instance, certain 7-(4-substituted piperazin-1-yl)-4-oxoquinolines have exhibited potent and broad-spectrum antitumor activities across 60 human cell lines. nih.gov

One of the mechanisms through which such compounds may exert their anti-tumor effects is through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. mdpi.com These enzymes are crucial in regulating pH in the tumor microenvironment, and their inhibition is a strategy in cancer therapy. mdpi.comchemrxiv.org Studies on coumarin (B35378) and piperazine conjugates have identified them as potent and selective inhibitors of CA IX and XII. benthamdirect.com Specifically, some sulfamates incorporating piperazinyl-ureido moieties have shown low nanomolar inhibition against CA IX. nih.gov While direct evidence for this compound is not available, the presence of the piperazine ring suggests that it could be a scaffold for the design of CA IX inhibitors. Research on other small molecules has shown that the incorporation of a 4-chloro moiety in the aromatic part of the molecule can lead to effective CA IX inhibition. nih.gov

It is important to note that targeting CA IX and XII is considered a promising therapeutic approach in the antineoplastic field, aiming to suppress tumor growth or overcome drug resistance. unifi.it

Antiviral Activities (e.g., against HIV)

The N-phenylpiperazine structural motif is of significant interest in the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). A variety of piperazine-derived compounds have been synthesized and evaluated as HIV-1 reverse transcriptase (RT) inhibitors. researchgate.net The flexibility of the piperazine structure is considered to play an important role in its diverse pharmacological properties. researchgate.net

Research has led to the discovery of piperazine-containing non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as delavirdine (B1662856) and atevirdine. researchgate.net In the search for new anti-HIV agents, novel arylpiperazinyl fluoroquinolones have been synthesized, with some compounds exhibiting potent anti-HIV-1 activity. nih.gov The substituents on the aryl portion of the piperazine ring have been found to be crucial for this activity. nih.gov

Furthermore, piperazinone phenylalanine derivatives with a terminal benzene (B151609) ring, which share some structural similarities with the compound of interest, have been investigated as novel HIV-1 capsid modulators. nih.gov While direct antiviral data for this compound is not available, the presence of the N-phenylpiperazine moiety suggests its potential as a scaffold for the design of new anti-HIV agents. researchgate.net

Anti-inflammatory Properties

The N-phenylpiperazine scaffold is a recurring feature in compounds exhibiting anti-inflammatory properties. Studies on various N-phenyl piperazine derivatives have demonstrated their potential to mitigate inflammation. For example, a study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, showed a reduction in edema formation and cell migration in models of inflammation. nih.gov This compound also decreased the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

Another study on a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives found them to be potent anti-inflammatory agents in a carrageenan-induced rat paw edema model. nih.gov Furthermore, phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors, a key target in anti-inflammatory therapy. nih.gov A comprehensive investigation into N-phenyl piperazine derivatives highlighted their robust inhibitory effects against inflammation. biomedpharmajournal.org These findings collectively suggest that the N-phenylpiperazine moiety is a promising scaffold for the development of novel anti-inflammatory drugs.

Analgesic Properties

The N-phenylpiperazine structural motif has also been associated with analgesic activity. Research into new N'-acylated phenylpiperazines has led to the identification of compounds with strong non-opiate antinociceptive activity. nih.gov For instance, 1-(3-Cyclohexyl-1-oxo-propyl)-4-(2-ethoxyphenyl)-piperazine demonstrated significant analgesic effects with a high therapeutic margin. nih.gov

A study investigating the anti-nociceptive effects of a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, found that it decreased the number of writhings induced by acetic acid in a dose-dependent manner and reduced the paw licking time in the second phase of the formalin test, indicating both peripheral and central analgesic effects. nih.gov The presence of the N-phenylpiperazine core in these active compounds suggests its contribution to their analgesic properties.

Activity against Specific Pathogens (e.g., Toxoplasma gondii)

The piperazine ring is a key structural feature in a number of compounds with activity against various pathogens, including the protozoan parasite Toxoplasma gondii. This parasite is the causative agent of toxoplasmosis, a disease that can have severe consequences in immunocompromised individuals and during pregnancy. nih.gov The limitations of current treatments, such as toxicity and the lack of efficacy against the chronic stage of the infection, have driven the search for new anti-Toxoplasma agents. researchgate.net

A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and showed moderate to good effectiveness against Toxoplasma gondii tachyzoites in vitro. acs.org In this study, compounds with a diaryl ether moiety at the side chain of the piperazine exhibited good efficacy in inhibiting the parasite. researchgate.net The marketed antiparasitic drug diethylcarbamazine (B1670528) contains a piperazine ring, highlighting the importance of this scaffold in antiparasitic drug discovery. acs.org While direct studies on this compound against Toxoplasma gondii are not available, the presence of the piperazine moiety suggests that it could be a starting point for the development of new anti-toxoplasmosis therapies. acs.org

Receptor Agonist/Antagonist Activities (e.g., G protein-coupled receptors)

Arylpiperazines, which include the N-phenylpiperazine moiety, are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to bind to a variety of G protein-coupled receptors (GPCRs), particularly aminergic receptors in the central nervous system. chemrxiv.org These receptors are crucial targets for the treatment of a wide range of neurological and psychiatric disorders.

Specifically, arylpiperazine derivatives have been extensively studied as ligands for serotonin (B10506) (5-HT) receptors. uniba.it For example, 1-arylpiperazines have been characterized as direct-acting serotonin agonists. nih.govscilit.com The substitution pattern on the phenyl ring and the nature of the linker group can significantly influence the affinity and selectivity for different serotonin receptor subtypes, such as 5-HT1A and 5-HT7. nih.gov For instance, a 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- benthamdirect.combiomedpharmajournal.orgnih.govtriazolo[4,3-a]pyridin-3(2H)-one hydrochloride was found to have a high affinity for the 5-HT1A receptor. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted Aniline Piperazine Compounds

Impact of Substituent Position and Electronic Properties on Biological Activity

The position and electronic nature of substituents on the aromatic rings of aniline-piperazine compounds play a critical role in modulating their biological activity. Research has shown that even minor changes can lead to significant differences in efficacy.

For instance, studies on various kinase inhibitors have demonstrated that the substitution pattern on the aniline (B41778) ring is a key determinant of potency. In one study of 2-substituted aniline pyrimidine (B1678525) derivatives, para-substitution on a terminal benzene (B151609) ring demonstrated superior activity compared to meta-substitution, suggesting that the para-position allows for more effective binding within the target's active site. mdpi.com Conversely, for a different part of the molecule, the activity at the para-position was comparable to the meta-position, indicating that the impact of substituent placement is highly dependent on the specific molecular context and target interactions. mdpi.com

The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—also heavily influence molecular interactions. Electron-withdrawing groups, such as chlorine atoms or cyano groups, on an aromatic partner ring have been shown to enhance biological activity in certain contexts. nih.gov This enhancement may be due to altered electronic distribution across the molecule, which can strengthen interactions like hydrogen bonding or π-π stacking with the target protein. However, the relationship is not always straightforward. Some studies have paradoxically found that electron-withdrawing lipophilic substituents can decrease in vitro efficiency against certain targets, highlighting the complex interplay between electronic and steric factors. mdpi.com

In the context of equilibrative nucleoside transporters (ENTs), the substitution on a terminal benzene moiety was found to be crucial. Adding a chloride atom at the meta position selectively restored inhibitory activity against ENT1, while adding a methyl group at the meta position or an ethyl group at the para position regained inhibitory activity against both ENT1 and ENT2. polyu.edu.hk This demonstrates how substituent position can fine-tune the selectivity of a compound.

Table 1: Impact of Aniline Ring Substituent Position on Biological Activity This table is based on generalized findings from multiple research contexts.

Substituent Position General Impact on Activity Rationale / Example
Ortho Can introduce steric hindrance, but may also induce a specific conformation favorable for binding. Effect is often attributed to conformational rather than electronic properties. researchgate.net An ortho-substituent may force adjacent rings into a non-planar orientation, which could be optimal for fitting into a specific binding pocket.
Meta Activity is highly variable and target-dependent. Can influence electronics and solubility without causing major steric clashes. Addition of a meta-chloro group restored ENT1 inhibition, whereas a meta-methyl group restored both ENT1 and ENT2 inhibition. polyu.edu.hk

| Para | Often associated with enhanced activity, potentially by extending into a deeper hydrophobic pocket or facilitating key electronic interactions without steric hindrance. mdpi.com | Para-substituted compounds showed superior activity over meta-isomers in a series of Mer/c-Met kinase inhibitors. mdpi.com |

Influence of Piperazine (B1678402) Ring Substitution on Efficacy and Selectivity

The piperazine ring is more than a simple linker; it is a versatile component that significantly influences a compound's pharmacological profile. researchgate.net Its two nitrogen atoms can serve as hydrogen bond acceptors and provide a basic center that aids in solubility and bioavailability. nih.govmdpi.com

Substitutions on the N-4 nitrogen of the piperazine ring are a common strategy for modulating activity. Studies have shown that introducing bulky, lipophilic moieties at this position can improve biological activity. mdpi.com For example, in a series of antitubercular agents, compounds with a benzyl (B1604629) or diphenylmethyl group on the piperazine nitrogen showed significantly improved inhibitory activity. mdpi.com This suggests the presence of a large hydrophobic pocket in the target enzyme that can accommodate these groups.

The nature of the heterocyclic ring itself is also critical. In comparative studies, derivatives containing a piperazine moiety often exhibit better activity than those with aniline, piperidine (B6355638), or morpholine (B109124), indicating that the dual nitrogen setup of piperazine is favorable for target engagement. nih.gov Replacing the piperazine ring with a morpholine or pyrrolidine (B122466) group has been shown to cause a noticeable decrease in activity in some compound series. nih.gov This highlights the specific role the piperazine scaffold plays, which may involve forming hydrogen bonds with the target protein to enhance binding affinity. researchgate.net

Role of the Aniline Moiety and its Substituents in Molecular Interactions

The aniline moiety is a cornerstone of the scaffold's interaction with biological targets. The nitrogen atom of the aniline's amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand in the binding site of a receptor or enzyme. mdpi.com

While the aniline group is vital for activity, it can also be a site of metabolic instability. cresset-group.com Therefore, medicinal chemists often explore modifications to this moiety to improve a compound's pharmacokinetic profile while preserving its essential binding interactions. This might involve replacing the aniline with other bioisosteres to mitigate potential toxicities or off-target effects. cresset-group.com

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional shape (conformation) of a molecule is paramount to its ability to bind to a biological target. The aniline-piperazine scaffold has several rotatable bonds, particularly in the ethyl linker, allowing it to adopt various spatial arrangements. The piperazine ring itself typically exists in a stable chair conformation.

Crystallographic studies of related structures, such as 4-chloro-N-(pyrazin-2-yl)aniline, provide insight into the preferred geometries. In this analogue, the dihedral angle between the two aromatic rings was found to be 43.0°, with a bridging C-N-C angle of 128.19°. nih.gov This non-planar arrangement is often crucial for fitting into the complex topology of a protein's binding site.

The biological effect of a substituent can sometimes be attributed more to its influence on conformation than its electronic properties. For example, a substituent at the ortho position of the aniline ring can create steric hindrance that forces a twist in the molecule, locking it into a specific conformation that may be more or less favorable for binding. researchgate.net This interplay between conformation and activity is a key consideration in drug design, as locking a molecule into its "bioactive" conformation can lead to a significant increase in potency.

Pharmacophore Modeling for Lead Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.net This tool is invaluable for optimizing lead compounds like 4-chloro-N-(2-piperazin-1-ylethyl)aniline.

A pharmacophore model for this class of compounds would typically include several key features:

Aromatic Ring (AR): Representing the 4-chlorophenyl group, which likely engages in hydrophobic and π-π stacking interactions.

Hydrogen Bond Donor (HBD): The NH group of the aniline linker.

Hydrogen Bond Acceptor (HBA): The nitrogen atoms within the piperazine ring.

Positive Ionizable (PI): The distal nitrogen of the piperazine ring, which is typically protonated at physiological pH, allowing for ionic interactions.

By generating such a model, researchers can virtually screen large chemical databases to find novel scaffolds that match the required spatial and electronic features. researchgate.net Furthermore, the model can guide the design of new analogues by suggesting where to add or modify functional groups to enhance interactions with the target, thereby improving potency and selectivity. researchgate.net

Ligand Efficiency and Drug-likeness Assessment within Research Context

In modern drug discovery, potency alone is not sufficient. Researchers also assess properties related to "drug-likeness," such as solubility, metabolic stability, and bioavailability. The piperazine moiety is often intentionally introduced into molecules to improve these pharmacokinetic properties. researchgate.net It can enhance water solubility and act as a basic center, which is often favorable for absorption. nih.govmdpi.com

Ligand efficiency (LE) is a metric used to evaluate the quality of a compound by relating its binding energy to its size (number of non-hydrogen atoms). It helps identify small, efficient fragments that can be developed into more potent leads. The aniline-piperazine core is an efficient scaffold that provides a robust starting point for optimization.

Another key parameter is lipophilicity, often measured as logP or log kw. While some lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility, high protein binding, and toxicity. mdpi.com Structure-property relationship studies aim to strike a balance. For instance, while adding bulky lipophilic groups to the piperazine ring can increase potency, it also increases lipophilicity, which must be carefully monitored. mdpi.com The cytotoxicity of compounds, measured by IC50 values against cell lines, is also a critical part of the assessment to ensure selectivity for the intended target over host cells. mdpi.com

Table 2: Interactive Data on Drug-likeness Parameters for Hypothetical Aniline-Piperazine Analogues This table presents representative data to illustrate the concepts of ligand efficiency and property modulation.

Compound ID Modification MW ( g/mol ) Potency IC50 (nM) cLogP Ligand Efficiency (LE)
Parent 4-Cl-Aniline-Ethyl-Piperazine 253.75 500 2.8 0.34
Analog A Parent + N4-methyl 267.78 250 2.9 0.35
Analog B Parent + N4-benzyl 343.88 50 4.5 0.36
Analog C Parent (4-F instead of 4-Cl) 237.72 600 2.5 0.34

| Analog D | Parent + N4-(4-F-benzyl) | 361.87 | 30 | 4.6 | 0.37 |

Note: MW = Molecular Weight; cLogP = Calculated LogP (a measure of lipophilicity); LE is calculated as (1.37 * pIC50) / (Number of Heavy Atoms). Higher LE values are generally better.

Future Research Directions and Translational Perspectives for 4 Chloro N 2 Piperazin 1 Ylethyl Aniline Analogues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of N-arylpiperazine derivatives has traditionally relied on methods such as Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr). mdpi.comnih.gov While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Novel Methodologies:

C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical approach to synthesize complex piperazine (B1678402) derivatives, avoiding the need for pre-functionalized starting materials. mdpi.com

Photoredox Catalysis: Light-mediated photoredox catalysis offers a green approach for piperazine synthesis, often proceeding under mild conditions with high efficiency. mdpi.com This methodology can be applied to create novel carbon-carbon and carbon-heteroatom bonds.

Flow Chemistry: Continuous flow synthesis can improve reaction efficiency, safety, and scalability. Investigating the synthesis of 4-chloro-N-(2-piperazin-1-ylethyl)aniline analogues under flow conditions could lead to higher yields, reduced reaction times, and easier purification.

Sustainable "Green" Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthetic chemistry. For piperazine-based compounds, this involves:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times and improve yields, often with reduced solvent usage. mdpi.com Sonochemical methods, in particular, have been shown to be effective for synthesizing 1,3,5-triazine (B166579) derivatives in aqueous media, a strategy that could be adapted for piperazine analogues. mdpi.com

Water as a Solvent: Exploring synthetic routes that utilize water as a solvent, facilitated by phase-transfer catalysts, would significantly enhance the environmental profile of the synthesis. mdpi.com

Solvent-Free Reactions: Mechanochemical synthesis, such as ball-milling, provides a solvent-free alternative for generating heterocyclic compounds. researchgate.net

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

Rational drug design, guided by structure-activity relationship (SAR) studies, is crucial for developing advanced analogues with improved biological profiles. By systematically modifying the this compound scaffold, researchers can enhance potency against a specific biological target while improving selectivity over off-targets.

Future design strategies should focus on:

Molecular Hybridization: Combining the core scaffold with other pharmacologically active moieties can yield hybrid molecules with enhanced or novel activities. nih.gov

Scaffold Decoration: Introducing diverse substituents on the aniline (B41778) ring, the piperazine ring, and the ethyl linker can modulate lipophilicity, electronic properties, and steric interactions to optimize target binding. mdpi.com

Conformational Constraint: Incorporating rigid elements into the structure can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for the target protein.

The following table summarizes examples of how modifications to related piperazine scaffolds have influenced biological activity, providing a blueprint for future design efforts.

Base ScaffoldModificationResulting Biological ActivityReference
7-Chloro-4-(piperazin-1-yl)quinolineAddition of a substituted amin-ethanone moiety to the piperazine nitrogenPotent VEGFR-II inhibition and anticancer activity against MCF-7 and PC3 cell lines. nih.gov
2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanoneVariation of substituents on a terminal phenyl ring attached to the second piperazine nitrogenIdentification of potent HIV-1 Reverse Transcriptase (RT) inhibitors with IC50 values as low as 12.26 µM. nih.gov
N-arylpiperazineLinkage to a 3-trifluoromethylphenyl carbamoyloxy moietyEffective inhibition of Mycobacterium tuberculosis growth (MIC < 3.80 µM). mdpi.com
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanoneIntroduction of sulfonyl groups and varied substituents on the terminal phenyl ringHigh cytotoxicity against BT-474 breast cancer cells (IC50 = 0.99 µM) via tubulin polymerization inhibition. rsc.org

Investigation of Multi-target Directed Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. researchgate.net The development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets, represents a promising therapeutic strategy. The piperazine scaffold is a well-established component in the design of MTDLs. researchgate.netresearchgate.net

Future research on this compound analogues could explore their potential as MTDLs by:

Targeting Neurodegenerative Diseases: Analogues could be designed to simultaneously inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), which are all relevant targets in Alzheimer's disease. researchgate.netnih.gov For example, studies on piperine-derived ligands have produced compounds that inhibit cholinesterases, BACE1, and Aβ1-42 aggregation. nih.gov

Developing Novel Anticancer Agents: In oncology, MTDLs could be designed to inhibit multiple receptor tyrosine kinases (e.g., VEGFR, EGFR) or to target both a primary cancer driver and a resistance pathway simultaneously.

The table below presents examples of piperazine-based MTDLs, illustrating the potential for this approach.

Compound ClassTargetsTherapeutic AreaKey FindingsReference
Piperazine-substituted chalconesMAO-B, AChE, BACE-1Neurological DisordersCompound 2k showed potent and reversible MAO-B inhibition (Ki = 0.21 µM) and effective AChE inhibition (IC50 = 8.10 µM). researchgate.net
4-Oxypiperidine ethersHistamine H3 Receptor (H3R), AChE, BuChEAlzheimer's DiseaseCompound ADS031 displayed high affinity at hH3R (12.5 nM) and potent AChE inhibition (IC50 = 1.537 µM). nih.gov
Piperine-piperazine conjugatesCholinesterases (ChEs), BACE1, Aβ1-42 aggregationAlzheimer's DiseaseCompound PD07 showed significant multi-target activity and improved memory in animal models. nih.gov

Deeper Mechanistic Understanding of Biological Actions

While initial screening can identify biologically active analogues, a thorough understanding of their mechanism of action is crucial for further development. Future research must move beyond primary activity assays and in silico docking to elucidate the precise molecular interactions and downstream cellular consequences of target engagement.

Key areas for investigation include:

Target Deconvolution and Validation: For analogues identified through phenotypic screening, identifying the specific molecular target(s) is a critical step. Techniques such as thermal proteome profiling and chemical proteomics can be employed.

Elucidation of Downstream Signaling: Once a target is confirmed, studies should investigate how modulating this target affects cellular signaling pathways. This includes analyzing changes in protein phosphorylation, gene expression (transcriptomics), and protein abundance (proteomics).

Off-Target Profiling: Comprehensive screening against a broad panel of receptors and enzymes is necessary to identify potential off-target effects, which can be crucial for predicting side effects and understanding the complete pharmacological profile of a compound.

Resistance Mechanisms: For analogues developed as antimicrobial or anticancer agents, investigating potential mechanisms of acquired resistance is essential for predicting their long-term clinical utility.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can be applied to the development of this compound analogues in several ways. mdpi.com

Predictive Modeling: ML algorithms can be trained on existing datasets of piperazine derivatives to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity, physicochemical properties, and ADME/Tox profiles of virtual compounds before synthesis, saving time and resources. nih.gov

De Novo Design: Generative AI models, such as generative adversarial networks (GANs), can design entirely new molecular structures optimized for specific properties. mdpi.com These models could be used to generate novel analogues with predicted high potency, selectivity, and drug-like characteristics.

Virtual Screening: AI can be used to screen vast virtual libraries containing millions or billions of potential analogues against a target protein structure, identifying the most promising candidates for synthesis and biological evaluation. mdpi.com

Potential for Development as Chemical Probes for Biological Systems

Highly potent and selective analogues of this compound are excellent candidates for development into chemical probes. These tool compounds are invaluable for basic research, enabling the study of biological processes and the validation of new drug targets.

The development of a chemical probe involves:

Demonstrating High Potency and Selectivity: The parent compound must exhibit sub-micromolar potency against its target and have a well-defined selectivity profile against other related proteins.

Structural Modification for Functionality: The analogue is modified to incorporate a functional handle, such as:

A fluorescent dye for use in cellular imaging and microscopy to visualize the target protein.

A biotin (B1667282) tag for affinity purification experiments to identify protein binding partners.

A photo-affinity label to allow for covalent and irreversible binding to the target upon UV irradiation, facilitating target identification and occupancy studies.

Validation in Biological Systems: The resulting probe must be validated to ensure it retains its potency and selectivity and can be used to reliably interrogate the biological system of interest.

Integration with Advanced Delivery Systems (e.g., nanotechnology in research context)

The therapeutic potential of promising compounds can be limited by poor solubility, instability, or unfavorable pharmacokinetic properties. Advanced delivery systems, particularly those based on nanotechnology, offer a means to overcome these limitations in a research context.

Nanoparticle Encapsulation: Encapsulating analogues within lipid nanoparticles, polymeric micelles, or liposomes could improve their aqueous solubility, protect them from degradation, and enable targeted delivery to specific tissues or cell types in preclinical models.

Conjugation to Targeting Moieties: A concrete example of this approach involved the development of piperazine-based compounds conjugated to humanized ferritin to create a targeted siRNA delivery system for cancer cells. nih.gov This strategy could be adapted by conjugating potent this compound analogues to antibodies or peptides that recognize specific cell surface receptors, thereby concentrating the compound at the site of action and minimizing systemic exposure. AI and ML tools can also aid in the rational design of such nanocarriers and targeted delivery systems. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-N-(2-piperazin-1-ylethyl)aniline?

The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, similar piperazine-containing anilines are synthesized by reacting 4-chloronitrobenzene with a piperazine derivative (e.g., N-methylpiperazine) in a polar solvent like DMF, followed by reduction of the nitro group to an amine . The reaction often requires a base (e.g., K₂CO₃) to deprotonate the amine and facilitate substitution. Post-reduction, the product is converted to a stable salt (e.g., dihydrochloride) for isolation .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm the amine and piperazine substituents .
  • FT-IR to identify N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .
  • X-ray crystallography to resolve molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) . Single-crystal studies are critical for confirming stereochemistry and non-covalent interactions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in bond angles or dihedral angles between aromatic rings (e.g., variations of 19.68° vs. 45.54° in related structures) may arise from crystal packing effects or torsional flexibility . To resolve ambiguities:

  • Use high-resolution X-ray data (R factor < 0.05) and refine structures with software like SHELXL .
  • Validate results with DFT calculations to compare theoretical and experimental geometries .
  • Analyze hydrogen-bonding networks to assess environmental influences on conformation .

Q. What experimental strategies optimize the synthesis yield of this compound?

Yield optimization requires addressing:

  • Steric hindrance : Use bulky substituents or microwave-assisted heating to enhance reaction kinetics .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Catalysis : Transition metals (e.g., Pd) or phase-transfer catalysts may accelerate substitution reactions in multi-step syntheses .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures improves purity .

Q. How does the piperazine moiety influence biochemical interactions in receptor-binding studies?

Piperazine derivatives are known to modulate serotonin, dopamine, and histamine receptors due to their conformational flexibility and hydrogen-bonding capacity . For this compound:

  • Perform docking simulations to predict binding affinity with target receptors (e.g., GPCRs).
  • Validate via radioligand displacement assays using tritiated antagonists .
  • Assess pH-dependent protonation states of the piperazine nitrogen, which alter receptor binding kinetics .

Q. What environmental degradation pathways are plausible for this compound?

While direct data is limited, analogous aniline derivatives are degraded via:

  • Microbial pathways : Aniline dioxygenase enzymes in Pseudomonas spp. catalyze ring hydroxylation, though chloro substituents may slow degradation .
  • Abiotic processes : Photolysis under UV light or oxidation with H₂O₂/Fe³ (Fenton’s reagent) cleaves the C–N bond .
  • Monitor degradation using HPLC-MS to track intermediate metabolites (e.g., chlorocatechols) .

Data Contradiction and Methodological Challenges

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

Chiral resolution challenges arise if the piperazine or ethylene linker introduces asymmetry. Strategies include:

  • X-ray crystallography with Flack parameter analysis to determine absolute configuration .
  • Chiral HPLC using amylose- or cellulose-based columns to separate enantiomers .
  • Circular dichroism (CD) to correlate optical activity with crystal structure data .

Q. What methods reconcile conflicting reactivity data in nucleophilic substitution reactions?

Discrepancies in reaction rates (e.g., with p-chloroaniline vs. other aryl amines) may stem from electronic or steric effects. To address:

  • Conduct Hammett plots to quantify substituent effects on reaction kinetics .
  • Use DFT calculations to compare activation energies of different pathways .
  • Perform control experiments with deuterated solvents to probe solvent participation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.